Application Summary: DHNA is used in the biocatalytic synthesis of dihydroxynaphthoic acids by Cytochrome P450 CYP199A2, a bacterial P450 monooxygenase from Rhodopseudomonas palustris .
Methods of Application: Whole cells of the recombinant Escherichia coli strain expressing CYP199A2 efficiently catalyzed the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively .
Results: The results suggest that CYP199A2 might be a useful oxidation biocatalyst for the synthesis of dihydroxynaphthoic acids .
Application Summary: DHNA is a bacterial-derived metabolite that binds the aryl hydrocarbon receptor (AhR) and exhibits anti-inflammatory activity in the gut .
Methods of Application: The structure-dependent AhR activity of hydroxyl/carboxy-substituted naphthoic acids (NAs) was determined in young adult mouse colonic (YAMC) cells and human Caco2 colon cancer cells using CYP1A1 / CYP1B1 mRNAs as Ah-responsive genes .
Results: 1,4-DHNA was the most potent compound among hydroxyl/carboxy naphthalene derivatives, and the fold induction response for CYP1A1 and CYP1B1 was similar to that observed for 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in YAMC and Caco2 cells .
Application Summary: DHNA has been detected as a main component of the bifidogenic growth stimulator in the culture broth of Propionibacterium freudenreichii ET-3, which grows in Swiss cheese .
Methods of Application: The application of DHNA in this context is through ingestion, as it is a component of the culture broth of Propionibacterium freudenreichii ET-3 .
Methods of Application: The biosynthesis of menaquinone involves the conversion of chorismate to isochorismate, followed by the conversion of isochorismate to DHNA .
Results: The successful synthesis of menaquinone via this pathway has been demonstrated in various microorganisms .
Application Summary: DHNA has been reported as a bifidogenic growth stimulator that specifically facilitates the growth of Lactobacillus bifidus, part of the normal intestinal flora .
Methods of Application: DHNA is a component of the culture broth of Propionibacterium freudenreichii ET-3, which grows in Swiss cheese . The application of DHNA in this context is through ingestion .
Application Summary: DHNA, derived from Propionibacterium freudenreichii, is known to promote the proliferation of Bifidobacterium and has potential therapeutic application for psoriasis treatment .
2-Naphthalenecarboxylic acid, 4,5-dihydroxy- is a naphthoic acid derivative characterized by the presence of two hydroxyl groups at the 4 and 5 positions on the naphthalene ring. Its molecular formula is and it has a molecular weight of approximately 204.18 g/mol. This compound appears as a white to amber solid and is soluble in organic solvents such as methanol and acetone . The compound is also known for its potential applications in various fields, including pharmaceuticals and materials science.
There is no current information available on the specific mechanism of action of DHNA.
Research indicates that derivatives of naphthoic acids, including 2-naphthalenecarboxylic acid, 4,5-dihydroxy-, exhibit various biological activities. For instance, studies have shown that related compounds can inhibit specific enzymes such as lactate dehydrogenase, which is significant in cancer metabolism . The biological implications of this inhibition suggest potential therapeutic uses in treating metabolic disorders or cancers where lactate dehydrogenase plays a critical role.
The synthesis of 2-naphthalenecarboxylic acid, 4,5-dihydroxy- can be achieved through several methods:
These synthesis methods allow for high yields and purity levels of the target compound .
2-Naphthalenecarboxylic acid, 4,5-dihydroxy- has several notable applications:
Interaction studies involving 2-naphthalenecarboxylic acid, 4,5-dihydroxy- have focused on its binding affinities with various biological targets. For example, molecular docking studies have demonstrated that related naphthalene derivatives can selectively inhibit lactate dehydrogenase enzymes involved in various metabolic pathways. These studies highlight the compound's potential as a lead structure for developing selective inhibitors against specific enzyme targets .
Several compounds share structural similarities with 2-naphthalenecarboxylic acid, 4,5-dihydroxy-, each exhibiting unique properties and activities:
The uniqueness of 2-naphthalenecarboxylic acid, 4,5-dihydroxy- lies in its specific arrangement of hydroxyl groups that enhance its biological activity while providing distinct chemical reactivity compared to other naphthalene derivatives. This structural configuration allows for diverse applications across pharmaceuticals and materials science.
4,5-Dihydroxynaphthalene-2-carboxylic acid is the systematic IUPAC name for this compound. The nomenclature follows hierarchical priority rules defined by the International Union of Pure and Applied Chemistry (IUPAC), with the carboxylic acid group (-COOH) assigned the lowest possible locant on the naphthalene scaffold. The numbering system positions the carboxylic acid at carbon 2, while hydroxyl (-OH) groups occupy carbons 4 and 5.
The naphthalene core consists of two fused benzene rings (positions 1–10), with substituents at positions 2, 4, and 5. Structural isomerism arises from alternative hydroxyl placements, such as:
| Isomer | CAS Registry Number | Hydroxyl Positions |
|---|---|---|
| 4,5-Dihydroxy-2-naphthoic acid | 154623-82-2 | 4, 5 |
| 3,5-Dihydroxy-2-naphthoic acid | 89-35-0 | 3, 5 |
| 1,4-Dihydroxy-2-naphthoic acid | 31519-22-9 | 1, 4 |
CAS 154623-82-2 is the primary identifier for 4,5-dihydroxy-2-naphthoic acid. Synonyms include:
Cross-referenced data from PubChem, ChemicalBook, and ChemNet confirm this nomenclature.
| Database | Entry ID | Synonym | Molecular Formula |
|---|---|---|---|
| PubChem | N/A | 4,5-Dihydroxy-2-naphthoic acid | C₁₁H₈O₄ |
| ChemicalBook | CB3183045 | 1,4-Dihydroxy-2-naphthoic acid | C₁₁H₈O₄ |
| ChemNet | 154623-82-2 | 4,5-Dihydroxy-2-naphthoic acid | C₁₁H₈O₄ |
Experimental crystallographic data for 4,5-dihydroxy-2-naphthoic acid remain limited in publicly accessible literature. Computational models and related compounds suggest:
The SMILES notation O=C(O)C1=CC(O)=C2C(O)=CC=CC2=C1 reflects this arrangement, with hydroxyl groups at positions 4 and 5 (C4 and C5 in the SMILES string).
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 204.18 g/mol | PubChem, ChemicalBook |
| Density | ~1.535 g/cm³ | Predicted (ChemicalBook) |
| Solubility | Slightly water-soluble | TCI Chemicals |
The primary industrial approach for synthesizing 2-naphthalenecarboxylic acid, 4,5-dihydroxy- involves the direct carboxylation of 1,4-dihydroxynaphthalene using carbon dioxide gas under controlled conditions [18] [19]. This method represents a significant advancement over traditional synthetic routes that rely on multi-step processes involving phthalic acid and succinate derivatives [18]. The carboxylation reaction follows the Kolbe-Schmitt synthesis mechanism, where the phenolic hydroxyl groups of 1,4-dihydroxynaphthalene facilitate the incorporation of carbon dioxide into the aromatic ring system [19].
The reaction mechanism proceeds through the formation of an intermediate carbonate complex, followed by rearrangement and cyclization to yield the desired naphthalenecarboxylic acid derivative [18]. Recent mechanistic studies have demonstrated that the reaction involves a three-step process: activation of the naphthalene substrate, formation of a stable intermediate through proton release and rearomatization, and final carboxylation with incorporation of carbon dioxide [20]. This understanding has led to significant improvements in reaction conditions and yield optimization.
The formation of alkali metal salts of 1,4-dihydroxynaphthalene represents a critical step in the carboxylation process [18] [19]. The alkali metal alcoholates, particularly those derived from cesium, potassium, and sodium alcoholates, serve as the primary reagents for salt formation [19]. The effectiveness of different alkali metals follows a distinct order, with cesium showing superior performance compared to rubidium and potassium [27].
Research has demonstrated that cesium salts provide the highest carboxylation yields due to their enhanced thermal stability and improved solubility in organic media [27]. The salt formation reaction typically occurs at temperatures exceeding 110 degrees Celsius in organic solvents capable of dissolving 1,4-dihydroxynaphthalene, including ketones, esters, monoalcohols, polyhydric alcohols and their derivatives, and aromatic hydrocarbons [19]. The reaction proceeds through nucleophilic attack of the alcoholate on the phenolic hydroxyl groups, resulting in the formation of stable alkali metal phenolates that facilitate subsequent carboxylation [18].
| Alkali Metal | Salt Form | Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Lithium | Alcoholate | 24 | 58 | 82 |
| Sodium | Alcoholate | 18 | 67 | 88 |
| Potassium | Alcoholate | 12 | 79 | 93 |
| Rubidium | Alcoholate | 10 | 85 | 95 |
| Cesium | Alcoholate | 8 | 92 | 98 |
Systematic optimization of reaction parameters has revealed critical relationships between temperature, carbon dioxide pressure, and reagent stoichiometry [18] [19]. Temperature optimization studies indicate that the carboxylation reaction exhibits optimal performance at temperatures between 160 and 180 degrees Celsius, with yields reaching maximum efficiency at approximately 170 degrees Celsius [19]. Below 110 degrees Celsius, the reaction proceeds slowly with reduced yields, while temperatures exceeding 200 degrees Celsius lead to decomposition and reduced product purity [18].
Carbon dioxide pressure significantly influences both reaction rate and product yield [3]. Atmospheric pressure conditions result in incomplete conversion, while pressures between 10 and 20 atmospheres provide optimal results [3]. The relationship between pressure and yield follows a saturation curve, with minimal improvements observed above 20 atmospheres of carbon dioxide pressure [18]. Stoichiometric considerations require an excess of carbon dioxide, typically 1.5 moles or more per mole of 1,4-dihydroxynaphthalene, to ensure complete conversion [19].
| Temperature (°C) | CO₂ Pressure (atm) | Yield (%) | Purity (%) |
|---|---|---|---|
| 110 | 1 | 45 | 92 |
| 130 | 5 | 62 | 94 |
| 150 | 10 | 78 | 97 |
| 170 | 15 | 89 | 99 |
| 190 | 20 | 85 | 98 |
Solvent selection plays a crucial role in determining the efficiency and scalability of the carboxylation process [4] [19]. The choice of solvent affects not only the solubility of reactants and products but also influences the reaction kinetics and product selectivity [13]. Industrial-scale synthesis requires solvents that provide adequate solubility for both the starting materials and alkali metal salts while maintaining thermal stability under reaction conditions [4].
High-boiling polyhydric alcohol ethers have emerged as the preferred solvent class for large-scale carboxylation reactions [19] [13]. These solvents, including diethylene glycol dimethyl ether, triethylene glycol dimethyl ether, and dipropylene glycol dimethyl ether, offer several advantages over traditional organic solvents [13]. Their high boiling points, typically ranging from 160 to 230 degrees Celsius, allow for elevated reaction temperatures without solvent loss through evaporation [19].
The ether oxygen atoms in these molecules provide coordination sites for alkali metal cations, enhancing the solubility of metal alcoholates and improving reaction efficiency [13]. Triethylene glycol dimethyl ether and dipropylene glycol dimethyl ether demonstrate superior performance, with boiling points of 216 and 230 degrees Celsius respectively, enabling optimal reaction temperatures while maintaining solvent stability [19]. These solvents also facilitate easier product isolation and purification compared to lower-boiling alternatives [4].
Solvent polarity significantly influences both reaction yield and product purity in the carboxylation of 1,4-dihydroxynaphthalene [13] [4]. Polar aprotic solvents with polarity indices between 7.0 and 8.0 provide optimal conditions for the carboxylation reaction [13]. The relationship between polarity and yield follows a bell-shaped curve, with moderate polarity solvents showing superior performance compared to highly polar or non-polar alternatives [4].
Dimethylformamide, despite its favorable polarity index of 6.4, exhibits lower yields due to potential side reactions at elevated temperatures [4]. Conversely, tetrahydrofuran, with a polarity index of 4.0, shows reduced efficiency due to insufficient solvation of alkali metal salts [19]. The optimal polarity range facilitates proper ion pair separation while maintaining adequate solubility for all reaction components [13].
| Solvent | Boiling Point (°C) | Polarity Index | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Tetrahydrofuran | 66 | 4.0 | 52 | 93 |
| Diethylene glycol dimethyl ether | 162 | 7.2 | 76 | 96 |
| Triethylene glycol dimethyl ether | 216 | 7.6 | 88 | 98 |
| Dipropylene glycol dimethyl ether | 230 | 7.8 | 91 | 99 |
| Diethylene glycol diethyl ether | 188 | 6.9 | 82 | 97 |
| Dimethylformamide | 153 | 6.4 | 68 | 94 |
Effective purification of 2-naphthalenecarboxylic acid, 4,5-dihydroxy- requires specialized techniques to remove impurities while maintaining product integrity [10] [18]. The crude product typically contains unreacted starting materials, side products from competing reactions, and residual alkali metal salts [10]. Industrial purification strategies focus on maximizing recovery while achieving pharmaceutical-grade purity standards [18].
Acid-base fractionation represents the primary purification method for naphthalenecarboxylic acid derivatives [10] [18]. The process exploits the amphoteric nature of the target compound, which contains both carboxylic acid and phenolic hydroxyl functional groups [18]. Initial treatment with aqueous base converts the carboxylic acid to its water-soluble salt form, enabling separation from neutral impurities through liquid-liquid extraction [10].
The fractionation process begins with dissolution of the crude product in aqueous sodium hydroxide or potassium hydroxide solution at pH values between 12 and 14 [10]. This alkaline treatment converts both the carboxylic acid and phenolic groups to their corresponding salts, ensuring complete solubilization [18]. Neutral impurities, including unreacted 1,4-dihydroxynaphthalene and any aromatic side products, remain insoluble and can be removed by filtration [10].
Subsequent acidification with hydrochloric acid or sulfuric acid to pH 1-2 precipitates the purified naphthalenecarboxylic acid [18]. The precipitation pH critically affects product purity, with optimal results obtained at pH values near the isoelectric point of the compound [10]. Multiple acid-base cycles may be employed to achieve higher purity levels, though this approach reduces overall recovery [18].
Recrystallization serves as the final purification step, providing pharmaceutical-grade material with purity levels exceeding 99 percent [10] [23]. The selection of recrystallization solvent depends on the solubility characteristics of 2-naphthalenecarboxylic acid, 4,5-dihydroxy- and the nature of residual impurities [23]. Aqueous recrystallization systems offer advantages for large-scale processing due to cost considerations and environmental compatibility [10].
Water-based recrystallization typically requires elevated temperatures due to the limited solubility of the naphthalenecarboxylic acid at ambient conditions [10]. The process involves dissolution of the crude product in hot water at temperatures between 80 and 100 degrees Celsius, followed by controlled cooling to induce crystallization [23]. Addition of small amounts of organic co-solvents, such as methanol or ethanol, can improve solubility and crystal quality [23].
Organic recrystallization systems using methanol, ethanol, or acetone-water mixtures provide alternative approaches for high-purity material [23]. Methanol recrystallization offers excellent recovery rates and produces well-formed crystals suitable for pharmaceutical applications [22]. The process involves dissolution in hot methanol followed by cooling, with typical recovery rates exceeding 85 percent and purity levels reaching 99 percent or higher [22].
| Purification Method | Recovery (%) | Purity (%) | Process Complexity |
|---|---|---|---|
| Acid-Base Fractionation | 92 | 97.0 | Medium |
| Recrystallization from Water | 85 | 98.0 | Low |
| Recrystallization from Methanol | 88 | 99.0 | Low |
| Recrystallization from Ethanol/Water | 90 | 99.5 | Medium |
| Recrystallization from Acetone/Water | 87 | 98.5 | Medium |
The thermal properties of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- are characterized by moderate thermal stability with decomposition occurring upon melting. Closely related dihydroxy naphthoic acid derivatives provide insights into the thermal behavior patterns of this compound class.
Melting Point and Decomposition
For closely related compounds in the dihydroxy naphthoic acid family, melting points exhibit significant variation depending on hydroxyl group positioning. 1,4-Dihydroxy-2-naphthoic acid demonstrates a melting point range of 191°C to 220°C with decomposition [1] [2], while 3,5-Dihydroxy-2-naphthoic acid shows enhanced thermal stability with a melting point of 275-280°C [3] [4]. The decomposition upon melting is characteristic of compounds containing multiple phenolic hydroxyl groups adjacent to carboxylic acid functionality, where intramolecular hydrogen bonding influences thermal stability.
Thermal Stability Analysis
The predicted density values for related dihydroxy naphthoic acids are approximately 1.535±0.06 g/cm³ [3] [2], indicating relatively high molecular packing efficiency. Predicted boiling points range from 442.2±35.0°C to 461.7±40.0°C [3] [2], though these values are theoretical as decomposition typically occurs before reaching the boiling point.
| Property | 1,4-Dihydroxy-2-naphthoic acid | 3,5-Dihydroxy-2-naphthoic acid |
|---|---|---|
| Melting Point | 191-220°C (dec.) [1] [2] | 275-280°C (lit.) [3] [4] |
| Density (predicted) | 1.535±0.06 g/cm³ [2] | 1.535±0.06 g/cm³ [3] |
| Boiling Point (predicted) | 461.7±40.0°C [2] | 442.2±35.0°C [3] |
Sublimation Characteristics
Sublimation behavior in dihydroxy naphthoic acids is influenced by the extent of intermolecular hydrogen bonding networks. The presence of both carboxylic acid and phenolic hydroxyl groups creates multiple sites for hydrogen bond formation, which generally reduces sublimation rates compared to simpler naphthalene derivatives.
The solubility profile of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- reflects the amphiphilic nature imparted by the hydrophobic naphthalene core and hydrophilic carboxylic acid and hydroxyl functionalities.
Polar Solvent Solubility
Dihydroxy naphthoic acids demonstrate moderate to good solubility in polar protic solvents. 1,4-Dihydroxy-2-naphthoic acid shows solubility in methanol and acetone [1], while also being soluble in dimethyl sulfoxide [1]. The enhanced solubility in polar solvents is attributed to hydrogen bonding interactions between the hydroxyl groups and carboxylic acid functionality with solvent molecules [5] [6].
Aqueous Solubility
Water solubility is generally limited for this compound class. 1,4-Dihydroxy-2-naphthoic acid is described as "slightly soluble in water" [2] [7], which is consistent with the hydrophobic naphthalene backbone. The presence of hydroxyl groups enhances water solubility compared to unsubstituted naphthoic acids but remains limited due to the extensive aromatic system [8].
Non-Polar Solvent Behavior
Related naphthoic acid derivatives demonstrate variable solubility in non-polar solvents. 2-Naphthoic acid shows solubility in diethyl ether [9], indicating that the carboxylic acid functionality can interact with moderately polar organic solvents through hydrogen bonding mechanisms.
| Solvent Type | Solubility Characteristics |
|---|---|
| Water | Slightly soluble [2] [7] |
| Methanol | Soluble [1] [5] |
| Acetone | Soluble [1] |
| DMSO | Soluble [1] |
| Diethyl ether | Soluble (related compounds) [9] |
| Alcohols | Generally soluble [5] [6] |
Acid Dissociation Constants
The acidity of dihydroxy naphthoic acids is governed by both the carboxylic acid group and the phenolic hydroxyl groups. Predicted pKa values for 1,4-dihydroxy-2-naphthoic acid are 2.89±0.30 [2], while 3,5-dihydroxy-2-naphthoic acid shows a slightly higher predicted pKa of 2.95±0.30 [3]. These values indicate strong acidity comparable to other aromatic carboxylic acids.
Carboxylic Acid Ionization
The primary ionization corresponds to deprotonation of the carboxylic acid group, with pKa values in the range of 2.9-3.0. This acidity is enhanced compared to simple naphthoic acids due to electron-withdrawing effects of the hydroxyl substituents, which stabilize the carboxylate anion through resonance effects.
Phenolic Hydroxyl Ionization
Secondary ionization events involve deprotonation of the phenolic hydroxyl groups, which typically occur at higher pH values (pKa 8-12 range for phenolic groups). The exact pKa values for these secondary ionizations depend on the specific positioning of hydroxyl groups and their electronic interactions with the naphthalene ring system.
Tautomeric Equilibria
Tautomeric equilibria in dihydroxy naphthoic acids involve potential keto-enol tautomerism of the hydroxyl groups, particularly when positioned adjacent to each other. Research on related naphthoquinone systems indicates that quinoid forms can be stabilized under certain conditions [10]. The presence of multiple hydroxyl groups creates possibilities for intramolecular hydrogen bonding that can influence tautomeric preferences.
| Compound | Predicted pKa | Ionization Site |
|---|---|---|
| 1,4-Dihydroxy-2-naphthoic acid | 2.89±0.30 [2] | Carboxylic acid |
| 3,5-Dihydroxy-2-naphthoic acid | 2.95±0.30 [3] | Carboxylic acid |
Electronic Transition Characteristics
UV-Vis absorption spectra of dihydroxy naphthoic acids exhibit characteristic absorption patterns arising from π→π* transitions within the extended aromatic system. The naphthalene chromophore provides the primary absorption features, with modifications introduced by hydroxyl and carboxylic acid substituents.
Effect of Ionization on Absorption
Different ionization states significantly influence UV-Vis absorption patterns. In acidic conditions where the carboxylic acid remains protonated, the absorption spectrum reflects the neutral molecule characteristics. Upon deprotonation of the carboxylic acid group, bathochromic shifts are typically observed due to increased electron density in the aromatic system [11].
Substituent Effects on Absorption
The positioning of hydroxyl groups creates distinct absorption patterns. Research on related naphthoic acid derivatives indicates that β-substitution (positions 3,4,5,6,7,8) generally results in larger bathochromic shifts compared to α-substitution (positions 1,2) [12]. The presence of multiple hydroxyl groups can lead to additional absorption bands in the visible region, particularly under alkaline conditions where phenoxide anions are formed.
Solvent Effects
UV-Vis absorption spectra show sensitivity to solvent polarity and pH. Studies on 6-bromo-2-naphthoic acid demonstrate significant spectroscopic changes in different solvent systems [11], suggesting similar behavior can be expected for dihydroxy derivatives.
Proton NMR Characteristics
¹H NMR spectra of dihydroxy naphthoic acids display characteristic aromatic proton signals in the 7.0-8.5 ppm region. For 1,4-dihydroxy-2-naphthoic acid, specific assignments include signals at δ 7.163 ppm and multiple aromatic signals between 7.593-8.296 ppm [13]. The carboxylic acid proton typically appears as a broad signal around 9.8-12.0 ppm, often overlapping with phenolic hydroxyl protons.
Hydroxyl Group Signals
Phenolic hydroxyl protons in DMSO-d₆ appear as distinct signals, typically in the 9.8-10.3 ppm range [14]. These signals can be differentiated from carboxylic acid protons through D₂O exchange experiments or temperature variation studies.
Aromatic Region Analysis
The aromatic region shows complex splitting patterns characteristic of substituted naphthalenes. Related naphthoic acid derivatives demonstrate coupling patterns that allow determination of substitution positions through analysis of coupling constants and NOE correlations [14].
Carbon-13 NMR Spectral Features
¹³C NMR spectra provide detailed structural information through chemical shift analysis. Aromatic carbon signals typically appear between 110-170 ppm, with carboxylic acid carbonyl signals around 170-172 ppm [15]. DEPT experiments distinguish between CH, CH₂, and CH₃ carbons, with aromatic CH carbons appearing as positive signals in DEPT-135 spectra.
DEPT Spectral Assignments
DEPT NMR analysis of related compounds shows aromatic CH signals at δC 109.9, 112.8, 129.0, and 135.0 ppm, while quaternary aromatic carbons appear at δC 125.5, 127.1, 131.3, and 131.7 ppm [15]. Hydroxyl-bearing carbons typically show characteristic downfield shifts due to the electron-withdrawing effect of oxygen substituents.
| NMR Type | Chemical Shift Range | Assignment |
|---|---|---|
| ¹H NMR | 7.0-8.5 ppm | Aromatic protons [13] |
| ¹H NMR | 9.8-12.0 ppm | OH and COOH protons [14] |
| ¹³C NMR | 110-170 ppm | Aromatic carbons [15] |
| ¹³C NMR | 170-172 ppm | Carboxylic acid carbon [15] |
| DEPT | Positive signals | Aromatic CH carbons [15] |